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Compound of Interest

Compound Name: 1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B3352305

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-
methylpiperidin-1-yl)ethanone, a key chemical intermediate. This document details the
analytical methodologies and presents a full spectroscopic dataset, including Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The aim is to
furnish researchers and professionals in drug development with a definitive reference for the
characterization of this compound, ensuring accuracy and reproducibility in their scientific
endeavors.

Introduction

1-(2-methylpiperidin-1-yl)ethanone is a derivative of piperidine, a ubiquitous heterocyclic
scaffold found in numerous natural products and synthetic pharmaceuticals. The precise
characterization of its chemical structure is paramount for its application in synthetic chemistry
and drug discovery, where structural integrity directly influences biological activity and safety
profiles. This guide outlines the systematic approach to confirming the molecular structure of 1-
(2-methylpiperidin-1-yl)ethanone through modern spectroscopic techniques.

Molecular Structure
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The logical relationship for the structural determination of 1-(2-methylpiperidin-1-yl)ethanone
is based on interpreting the collective data from various spectroscopic methods. Each
technique provides unique insights into the molecular framework, and the convergence of this
data leads to an unambiguous structural assignment.
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Caption: Logical workflow for the structural elucidation of 1-(2-methylpiperidin-1-yl)ethanone.

Spectroscopic Data

The following sections present the quantitative data obtained from the spectroscopic analysis
of 1-(2-methylpiperidin-1-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Due to the presence of a chiral center at the C2 position of the piperidine ring and
the restricted rotation around the amide bond, the molecule exists as a mixture of two rotamers,
leading to the observation of doubled signals for some protons and carbons. The data
presented is a representative interpretation.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
4.65 - 4.55 m 1H H-2
3.55 ddd 1H H-6 (axial)
3.05 ddd 1H H-6 (equatorial)
2.12 S 3H H-8
1.80-1.55 m 6H H-3, H-4, H-5
1.25 d 3H H-7

Table 2: 3C NMR Spectroscopic Data (125 MHz, CDCIs)

Chemical Shift (8) ppm Assighment
169.5 C-8 (C=0)
52.0 C-2

45.5 C-6

30.5 C-3

25.0 C-5

22.0 C-9 (CHs)
19.5 C-4

16.0 C-7 (CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 1-(2-methylpiperidin-1-yl)ethanone shows characteristic absorption bands corresponding
to the amide and alkyl groups.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

2935 Strong C-H stretch (alkyl)
1645 Strong C=0 stretch (amide)
1440 Medium C-H bend (alkyl)
1230 Medium C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which helps in confirming its elemental composition.

Table 4: Mass Spectrometry Data (Electron lonization, EI)

m/z Relative Intensity (%) Assighment

141 40 [M]* (Molecular lon)
126 100 [M - CHs]*

98 85 [M - COCHs]*

84 30 [CsH1oN]*

43 95 [CHsCOJ*

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data.

NMR Spectroscopy

Sample Preparation Data Acquisition Data Processing

Dissolve ~10-20 mg Transfer to q 5 Fourier Transform,
in ~0.7 mL CDCls H 5 mm NMR tube H 500 MHz Spectrometer H Acquire *H and 13C spectra Phase, and Baseline Correction Reference to TMS (0 ppm)
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Caption: Experimental workflow for NMR spectroscopy.

A sample of 1-(2-methylpiperidin-1-yl)ethanone (approximately 15 mg) was dissolved in
deuterated chloroform (CDCIs, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube. *H and 3C NMR spectra
were recorded on a 500 MHz spectrometer at room temperature. For *H NMR, 16 scans were
accumulated with a relaxation delay of 1 second. For 13C NMR, 1024 scans were accumulated
with a 2-second relaxation delay. The data was processed using standard Fourier transform,
phase correction, and baseline correction.[1][2]

Infrared (IR) Spectroscopy
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Caption: Experimental workflow for FT-IR spectroscopy.

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the
clean, empty ATR crystal was recorded. A small drop of the neat liquid sample was then placed
directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm~! by co-
adding 32 scans with a resolution of 4 cm~1. The resulting spectrum was baseline corrected.[3]

[4115]

Mass Spectrometry (MS)
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Caption: Experimental workflow for GC-MS analysis.
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Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. A dilute solution of the sample was prepared in dichloromethane. 1 pL of the solution
was injected into the GC, which was equipped with a non-polar capillary column. The oven
temperature was programmed to ramp from 50°C to 250°C. The separated components were
introduced into the mass spectrometer and ionized by electron ionization (El) at 70 eV. The
mass analyzer scanned from m/z 40 to 400.[6][7][8]

Conclusion

The collective spectroscopic evidence from NMR, IR, and MS analyses provides a coherent
and unambiguous structural confirmation of 1-(2-methylpiperidin-1-yl)ethanone. The
presented data and protocols serve as a reliable resource for the identification and
characterization of this compound in various research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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